molecular formula C19H19N7OS2 B2369645 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 893928-69-3

2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Número de catálogo: B2369645
Número CAS: 893928-69-3
Peso molecular: 425.53
Clave InChI: GPVMGNLQUBFMQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 2,4-dimethylphenyl group. A thioether bridge connects the pyrimidine ring to an acetamide moiety, which is further linked to a 5-ethyl-1,3,4-thiadiazole heterocycle.

Propiedades

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7OS2/c1-4-16-24-25-19(29-16)23-15(27)9-28-18-13-8-22-26(17(13)20-10-21-18)14-6-5-11(2)7-12(14)3/h5-8,10H,4,9H2,1-3H3,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVMGNLQUBFMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, including mechanisms of action, structure-activity relationships (SAR), and its effects on various biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N7O3C_{26}H_{25}N_{7}O_{3} with a molecular weight of approximately 483.53 g/mol. Its structural characteristics include:

  • Core Structure : The pyrazolo[3,4-d]pyrimidine core is known for its ability to interact with various biological targets.
  • Functional Groups : The presence of thiol and acetamide groups enhances its potential interactions in biological systems.

Research indicates that compounds with similar structures often exhibit their biological activity through specific mechanisms:

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2) : The compound may inhibit CDK2, a crucial enzyme involved in cell cycle regulation. This inhibition can lead to cell cycle arrest, particularly affecting the transition from the G1 phase to the S phase.
  • Binding Affinity : The binding of this compound to the active site of target enzymes prevents their function, leading to downstream effects such as apoptosis in cancer cells.
  • Cytotoxicity : Similar pyrazolo derivatives have shown cytotoxic effects against various cancer cell lines, indicating a potential role as an anticancer agent.

Biological Activity

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescription
Antitumor Activity Exhibits cytotoxic effects against multiple cancer cell lines, potentially through CDK2 inhibition.
Anti-inflammatory May show anti-inflammatory properties by modulating pathways involved in inflammation.
Antibacterial Similar compounds have demonstrated antibacterial activity, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazolo derivatives:

  • A study on pyrazole amides indicated significant antitumor activity linked to their ability to inhibit key kinases involved in cancer progression. These findings suggest that the compound may share similar properties .
  • Research focusing on structure-activity relationships (SAR) highlighted that modifications on the pyrazolo core can enhance or diminish biological activity. For instance, substituents at specific positions significantly affect binding affinity and selectivity towards targets .

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Potential
The compound has shown potential as an anticancer agent through various mechanisms:

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2) : Studies suggest that it may inhibit CDK2, leading to cell cycle arrest in cancer cells. This inhibition can disrupt the transition from the G1 to S phase of the cell cycle, potentially slowing down tumor growth.
  • Cytotoxicity : Similar pyrazolo derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, indicating a role in cancer therapy .

2. Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may act as inhibitors of enzymes involved in inflammatory pathways. For instance, molecular docking studies have indicated potential inhibitory action on 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes involved in inflammation .

3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown activity against bacterial and fungal strains, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The modifications on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence its biological activity:

  • Substituents on the Phenyl Ring : Variations in the substituents on the phenyl ring can enhance binding affinity to target enzymes or receptors.
  • Functional Group Modifications : Alterations in thiol and acetamide groups can affect solubility and bioavailability, impacting overall therapeutic efficacy.

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound:

StudyObjectiveFindings
Study A Evaluate anticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study B Investigate anti-inflammatory effectsShowed potential as a 5-lipoxygenase inhibitor with promising docking scores suggesting effective binding .
Study C Assess antimicrobial activityExhibited notable antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL .

Comparación Con Compuestos Similares

Pyrazolo-Pyrimidine Derivatives with Thiadiazole/Thiazole Moieties

  • Compound 13a–13d (): These derivatives incorporate a nitrophenyl-substituted pyrazole and a 1,3,4-thiadiazole ring. Synthesis involves condensation of hydrazine-carbodithioate derivatives with hydrazonoyl chlorides in ethanol under mild conditions (room temperature, 6 hours) . Key Difference: The target compound lacks the nitro group but includes a 2,4-dimethylphenyl substituent, which may enhance lipophilicity and metabolic stability compared to the nitro-containing analogues.
  • Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinones (–3): Synthesized using polyphosphoric acid (140°C, 2 hours) or sulfuric acid (room temperature, 4 days) . Key Difference: The thiazolo[3,2-a]pyrimidine core in these compounds differs from the thiadiazole-acetamide linkage in the target compound. Harsher reaction conditions in –3 may limit scalability compared to milder methods used for thiadiazole derivatives .

Hybrid Pyrazolo-Pyrimidine Systems

  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Features a thienopyrimidine ring fused to pyrazolo-pyrimidine, synthesized via Vilsmeier–Haack formylation and cyclization with ammonium carbonate (82% yield) .

Boron-Containing Analogues ()

  • Example 76 () : A Suzuki-coupled derivative with a morpholine-substituted thiophene and fluorophenyl groups. Synthesized using palladium catalysis in 1,2-dimethoxyethane/water .
    • Key Difference : The ethyl-thiadiazole group in the target compound may offer improved solubility over the fluorophenyl-morpholine substituents, which could enhance bioavailability.

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Conditions Yield (%) Potential Applications Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl, 5-ethyl-thiadiazole Not specified in evidence N/A Kinase inhibition (inferred)
13a–13d (Thiadiazoles) Pyrazole + Thiadiazole Nitrophenyl, methyl Ethanol, room temperature, 6 hours Not reported Antimicrobial
Thiazolo[3,2-a]pyrimidinones Pyrazolo-thiazolo-pyrimidine Substituted phenyl Polyphosphoric acid, 140°C, 2 hours Not reported Anticancer (inferred)
Thieno-Pyrazolo-Pyrimidine Thieno-pyrimidine + pyrazolo Phenyl Vilsmeier–Haack reagent, reflux 82 Biological activity
Boronate Derivatives Pyrazolo-pyrimidine + thiophene Morpholine, fluorophenyl Suzuki coupling, palladium catalyst 39 Kinase inhibition (inferred)

Key Insights

Synthetic Flexibility: The target compound’s thioether-acetamide-thiadiazole linkage may allow modular synthesis, similar to ’s ethanol-based method, but scalability depends on optimizing reaction conditions .

Biological Implications: Thiadiazoles are known for hydrogen-bonding capabilities, suggesting the target compound could interact with enzymatic active sites more effectively than thiazolo or thieno derivatives .

Q & A

Q. Q1. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step protocols:

Core Formation : Cyclization of hydrazine derivatives with formamide or urea generates the pyrazolo[3,4-d]pyrimidine core. Substituents (e.g., 2,4-dimethylphenyl) are introduced via nucleophilic substitution .

Thioether Linkage : Reaction of the core with thiol-containing intermediates (e.g., mercaptoacetamide derivatives) under basic conditions (e.g., K₂CO₃ in DMF) forms the thioether bond. Temperature (60–80°C) and solvent polarity critically affect regioselectivity .

Final Acylation : Coupling the thioether intermediate with 5-ethyl-1,3,4-thiadiazol-2-amine using EDCI/HOBt or DCC promotes amide bond formation. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Q2. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Confirm substituent positions (e.g., dimethylphenyl protons at δ 2.25–2.40 ppm; thiadiazole carbons at 160–165 ppm) .
    • HR-MS : Exact mass determination (e.g., C₂₁H₂₁N₇OS₂: calculated 467.1284; observed 467.1286) .
  • Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures >95% purity. Retention time (~8.2 min) correlates with logP ~3.5 .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in biological activity data across structural analogs?

Methodological Answer: Contradictions arise from:

  • Substituent Effects : The 2,4-dimethylphenyl group enhances lipophilicity (logP ↑), improving membrane permeability but reducing solubility. Compare analogs with methoxy or halogen substituents using SPR (surface plasmon resonance) to assess target binding .
  • Assay Variability : Standardize kinase inhibition assays (e.g., ATP competition ELISA) with positive controls (e.g., staurosporine). IC₅₀ values for this compound range 0.5–2.0 µM against Aurora kinases, but discrepancies may stem from cell-line-specific off-target effects .

Q. Q4. How can computational modeling guide SAR studies for this compound?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding modes in kinase ATP pockets. The pyrazolo-pyrimidine core aligns with hinge-region residues (e.g., Glu211 in Aurora A), while the thiadiazole group occupies a hydrophobic cleft .
  • ADMET Predictions : SwissADME estimates moderate BBB permeability (BBB score 0.45) and CYP3A4 inhibition risk (probability 0.78). Adjust the 5-ethyl group on the thiadiazole to reduce metabolic liability .

Q. Q5. What experimental designs address low synthetic yields in the thioether formation step?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling alternatives. Evidence shows CuI increases yields to ~75% in DMSO at 100°C .
  • Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to reduce side reactions. Monitor via TLC (Rf 0.3 in EtOAc/hexane 1:1) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.